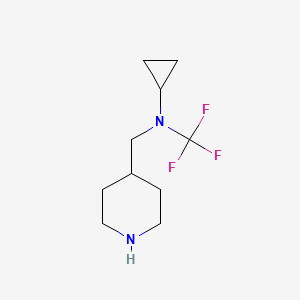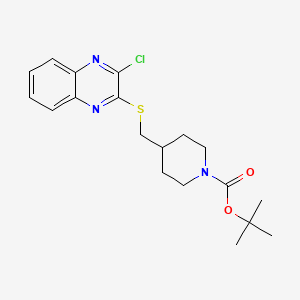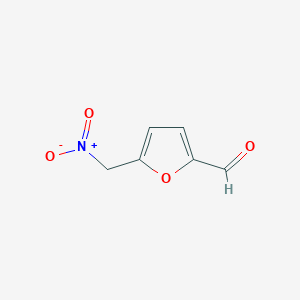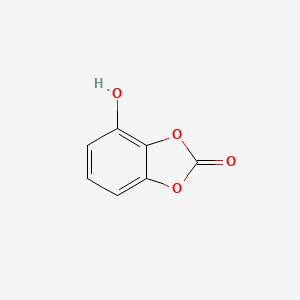![molecular formula C7H6N4 B13967112 1H-Pyrido[2,3-c][1,2,5]triazepine CAS No. 251363-56-1](/img/structure/B13967112.png)
1H-Pyrido[2,3-c][1,2,5]triazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido[2,3-c][1,2,5]triazepine is a heterocyclic compound that contains nitrogen atoms within its ring structure.
准备方法
The synthesis of 1H-Pyrido[2,3-c][1,2,5]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal cycloaddition of 1-azirines to suitable dienes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction .
化学反应分析
1H-Pyrido[2,3-c][1,2,5]triazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are typical substitution reactions, often using reagents like halogens (chlorine, bromine) or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
科学研究应用
1H-Pyrido[2,3-c][1,2,5]triazepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
作用机制
The mechanism by which 1H-Pyrido[2,3-c][1,2,5]triazepine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific derivative of the compound and its intended application .
相似化合物的比较
1H-Pyrido[2,3-c][1,2,5]triazepine can be compared with other triazepines, such as:
1,2,4-Triazepine: Known for its use in medicinal chemistry as a scaffold for drug development.
1,3,5-Triazepine:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can be exploited for various applications .
属性
CAS 编号 |
251363-56-1 |
|---|---|
分子式 |
C7H6N4 |
分子量 |
146.15 g/mol |
IUPAC 名称 |
1H-pyrido[2,3-c][1,2,5]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11) |
InChI 键 |
MSFZTDKNBNTTKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NN=CC=N2)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![P-[[3-methyl-4-[[4-[2-(sulphooxy)ethoxy]phenyl]azo]phenyl]azo]phenol](/img/structure/B13967042.png)
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13967059.png)


![6-Butyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13967072.png)



![3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one](/img/structure/B13967092.png)
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)




